molecular formula C10H14N4S B5604046 8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Cat. No.: B5604046
M. Wt: 222.31 g/mol
InChI Key: VEXWGFSTMBBMBK-UHFFFAOYSA-N
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Description

8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that combines the structural features of triazole and thiadiazepine rings.

Preparation Methods

The synthesis of 8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole-5-thiol with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:

Scientific Research Applications

8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-tert-Butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Properties

IUPAC Name

8-tert-butyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-7-12-13-9-14(7)11-6-5-8(15-9)10(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXWGFSTMBBMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=CC=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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